oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
Description
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system fused with a 2-fluorophenyl substituent and an oxan-4-yl ester group. The 1,4-thiazepane core introduces conformational flexibility due to its puckered ring structure, which is influenced by the sulfur and nitrogen atoms within the ring . The 2-fluorophenyl group may enhance lipophilicity and influence binding interactions in biological systems, while the oxan-4-yl ester contributes to solubility and metabolic stability.
Properties
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQIWAMVVCVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the chlorination of intermediates using phosphorus oxychloride (POCl3) at elevated temperatures, followed by recrystallization in diethyl ether to purify the product . Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the thiazepane ring may interact with biological membranes, affecting cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from BRAF/HDAC Dual Inhibitor Research
and describe compounds with thiazole or pyrimidine cores and fluorophenyl sulfonamide substituents (e.g., 14f–14j and 14a–14c ). Key differences from the target compound include:
Key Implications :
- Ring Flexibility : The 1,4-thiazepane’s puckered conformation may enhance binding to flexible protein pockets compared to rigid thiazole or pyrimidine cores.
- Pharmacokinetics : The oxan-4-yl ester could improve metabolic stability over hydroxamic acids, which are prone to hydrolysis .
- Target Selectivity : Sulfonamide and hydroxamic acid groups in compounds are associated with BRAF/HDAC inhibition, whereas the ester group in the target compound may confer distinct target interactions.
Comparison with Thiazolidine Derivatives
lists pharmacopeial compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid, which share sulfur-containing heterocycles but differ in:
- Ring Size : Thiazolidine (5-membered) vs. thiazepane (7-membered).
- Functionality : Carboxylic acid vs. ester groups, affecting ionization and bioavailability.
Conformational Analysis
The puckering of the 1,4-thiazepane ring can be analyzed using Cremer-Pople coordinates , which define out-of-plane displacements.
Biological Activity
Oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring, which is known for its diverse biological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a related study highlighted the efficacy of flavonols against A549 human non-small cell lung cancer cells, showing that structural modifications can lead to improved potency (IC50 values) compared to established drugs like 5-fluorouracil .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 6k | 3.14 ± 0.29 | Induces apoptosis; higher potency than 5-FU |
| 5-FU | 4.98 ± 0.41 | Standard chemotherapy agent |
The biological activity of this compound may involve multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in apoptosis pathways, such as Bcl-2 and Bax .
- Cell Cycle Arrest : Compounds with similar structures may also affect cell cycle progression, leading to growth inhibition in cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that compounds within this class can exhibit varying degrees of toxicity depending on their structural modifications.
Toxicity Profile
The toxicity profile can be assessed through standard assays evaluating cytotoxicity in various cell lines. For example, compounds with similar scaffolds have been tested for acute toxicity (H302) and skin irritation (H315), indicating a need for careful evaluation during drug development .
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Flavonoid Derivatives : A study demonstrated that flavonoid derivatives with similar structural motifs showed enhanced anticancer activity against A549 cells, suggesting that structural optimization could yield potent therapeutic agents .
- Thiazepane Derivatives : Research on thiazepane derivatives has shown promise in treating various diseases due to their ability to interact with multiple biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
